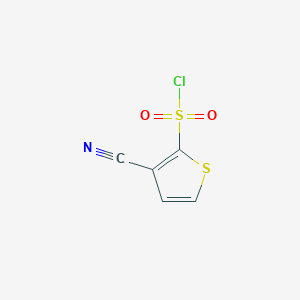
3-Cyanothiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 1935063-10-7 . It has a molecular weight of 207.66 .
Synthesis Analysis
Sulfonyl chlorides, such as 3-Cyanothiophene-2-sulfonyl chloride, can be synthesized through various methods. One such method involves the use of chlorosulfonation . Another method involves the use of S-arylthioacetates with NXS (X = Cl or Br) in the presence of iodide in acid media .Molecular Structure Analysis
The IUPAC name for 3-Cyanothiophene-2-sulfonyl chloride is the same as its common name . The InChI code for this compound is 1S/C5H2ClNO2S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H .Chemical Reactions Analysis
Sulfonyl chlorides, including 3-Cyanothiophene-2-sulfonyl chloride, are known to participate in various chemical reactions. For instance, they can undergo electrophilic aromatic substitution . They can also react with a variety of nucleophiles, permitting the synthesis of complex sulfonamides and sulfonates .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonyl Chlorides and Derivatives
Sulfonyl chlorides, including structures similar to 3-cyanothiophene-2-sulfonyl chloride, are crucial in the synthesis of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. A novel method for synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide offers a convenient and simple application, providing a high yield of the reaction product without requiring special conditions (Lezina et al., 2011).
Heterocyclic Compound Synthesis
3-Cyanothiophene-2-sulfonyl chloride is instrumental in synthesizing heterocyclic compounds. For instance, 3-cyanopyridine-2-sulfonyl chlorides were synthesized by the oxidative chlorination of respective 3-cyanopyridine-2(1H)-thiones, highlighting its role in generating N-substituted sulfonylamides based on these structures in aqueous mediums (Dmitrieva et al., 2009).
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds
The compound's utility extends to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. This demonstrates its role in base-induced decomposition of dioxetanes in DMSO, offering insights into chemiluminescence and the stability of these compounds at room temperature (Watanabe et al., 2010).
Catalysis and Asymmetric Synthesis
Moreover, 3-cyanothiophene-2-sulfonyl chloride-related structures have found applications in catalysis and asymmetric synthesis, such as in the preparation of ionic liquid sulfonic acid functionalized pyridinium chloride. This acts as an efficient catalyst for solvent-free synthesis, demonstrating the broad applicability of sulfonyl chloride derivatives in facilitating various organic transformations (Moosavi-Zare et al., 2013).
Material Science and Conductive Polymers
In material science, derivatives of 3-cyanothiophene-2-sulfonyl chloride contribute to the synthesis of conductive polymers, exemplified by poly(3,4-ethylenedioxythiophene) nanoparticles prepared in aqueous solutions. These nanoparticles exhibit enhanced conductivity and processability, indicating the role of sulfonyl chloride derivatives in advancing materials with electronic applications (Choi et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of sulfonyl chlorides, including 3-Cyanothiophene-2-sulfonyl chloride, in the synthesis of complex sulfonamides and sulfonates is a promising area of research . Additionally, the development of new synthetic strategies and methods for modifying functional groups is an important future direction .
Eigenschaften
IUPAC Name |
3-cyanothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBCVGNVCZQZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1935063-10-7 |
Source


|
| Record name | 3-cyanothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2805992.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)
![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)
![(4-Fluorophenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]am ine](/img/structure/B2806001.png)







![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B2806014.png)